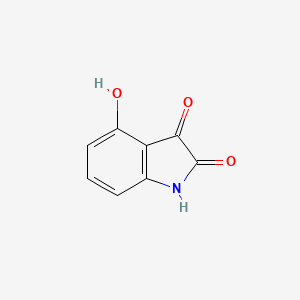

4-Hydroxyindoline-2,3-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

116569-10-9 |

|---|---|

Formule moléculaire |

C8H5NO3 |

Poids moléculaire |

163.13 g/mol |

Nom IUPAC |

4-hydroxy-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)7(11)8(12)9-4/h1-3,10H,(H,9,11,12) |

Clé InChI |

RERJAXNEBASVMQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)O)C(=O)C(=O)N2 |

Origine du produit |

United States |

Synthetic Methodologies for 4 Hydroxyindoline 2,3 Dione and Hydroxylated Analogues

Direct Synthesis Approaches to 4-Hydroxyindoline-2,3-dione

Direct methods to construct the this compound core often rely on the cyclization of specifically designed precursors or through annulation reactions.

Cyclization of Specific Precursors

The formation of hydroxylated indoline-2,3-dione structures can be achieved through the cyclization of tailored starting materials. For instance, the synthesis of 4,7-dihydroxyindoline-2,3-dione can be conceptualized through the reaction of 3,4-dihydroxybenzaldehyde with glycine. This process involves the condensation of an amino acid with a suitably substituted aromatic aldehyde to form the core heterocyclic structure. Glycine-based [3+2] cycloaddition reactions are a known method for creating pyrrolidine-containing compounds, which are structurally related to the indoline (B122111) core. nih.gov The key step is the generation of an azomethine ylide from glycine, which then undergoes cycloaddition.

Another relevant cyclization strategy involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to produce an enamine compound. This intermediate can then be catalytically converted to 4-hydroxyindole (B18505), a precursor that can potentially be oxidized to the desired dione (B5365651). google.com

Phosphoric Acid-Mediated Annulation for 4-Hydroxy-3-arylindolin-2-ones

A notable method for the synthesis of 4-hydroxy-3-arylindolin-2-ones involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. nih.govacs.orgacs.org This reaction proceeds through a Michael addition, followed by in situ generation of a hydroxamic acid, which then undergoes dehydration and isomerization to yield the final product. acs.org The use of a mild acid like phosphoric acid was found to be crucial for the desired (3+2) annulation, affording the 4-hydroxy-3-arylindolin-2-one in good yields. acs.org This method provides a practical route to a variety of oxindoles from readily available starting materials. acs.org

| Reactant 1 | Reactant 2 | Promoter | Product | Yield |

| β-nitro-4-methylstyrene | 1,3-cyclohexanedione | Phosphoric Acid | 4-hydroxy-3-(p-tolyl)indolin-2-one | 43% acs.org |

Strategies for Incorporating Hydroxyl Groups into Indoline-2,3-dione Scaffolds

Introducing hydroxyl groups onto a pre-existing indoline-2,3-dione ring or building the scaffold from hydroxylated precursors are common strategies to obtain these derivatives.

Functionalization of Pre-existing Indoline-2,3-dione Rings

The direct hydroxylation of the aromatic ring of an existing indoline-2,3-dione (isatin) scaffold is a challenging transformation. However, modifications at the C2 and C3 carbonyl functionalities are more common. ijrrjournal.com For instance, the C3 carbonyl group can be converted to a hydroxyl group through reduction. ijrrjournal.com While direct hydroxylation of the aryl ring is less straightforward, functionalization often focuses on other positions of the molecule.

Derivatization from Hydroxyisatin Precursors

A more common approach involves using isatin (B1672199) derivatives that already contain a hydroxyl group. For example, 5-hydroxyisatin can serve as a starting material for the synthesis of various 5-hydroxylated derivatives. dovepress.com These precursors can undergo reactions such as N-alkylation or condensation at the C3-carbonyl position to generate a diverse range of functionalized hydroxyindoline-2,3-diones. For instance, isatin and its derivatives can be condensed with indole (B1671886) to form 3,3-di(indolyl)indolin-2-ones. nih.gov Similarly, substituted indoline-2,3-diones can react with hydrazine hydrate (B1144303) and subsequently with substituted benzene (B151609) sulfonyl chloride to yield isatin-based benzene sulfonamide derivatives. nih.gov

| Precursor | Reagents | Product Type |

| 5-hydroxyisatin | Antioxidant screening reagents | 5-hydroxyisatin derivatives dovepress.com |

| Isatin | Indole, VOSO4 | 3,3-di(indolyl)indolin-2-ones nih.gov |

| Substituted indoline-2,3-dione | Hydrazine hydrate, substituted benzene sulfonyl chloride | Isatin-based benzene sulfonamides nih.gov |

Advanced Synthetic Techniques for Substituted Hydroxyindoline-2,3-diones

The synthesis of indoline-2,3-diones with specific substitution patterns, such as difluoro or dimethoxy groups, often requires specialized synthetic methods.

The palladium-catalyzed annulation of 2-iodoanilines with internal alkynes, known as the Larock indole synthesis, is a powerful method for preparing 2,3-disubstituted indoles, which can be precursors to the corresponding diones. nih.govacs.org This method tolerates a range of functional groups on both the aniline (B41778) and the alkyne. nih.gov

For the synthesis of 1H-indole-4,7-dione derivatives, a key strategy involves the construction of the core indole ring followed by oxidation to the dione. nih.gov The synthesis of various substituted isatin derivatives can also be achieved through N-alkylation reactions using phase-transfer catalysis conditions, which allows for the introduction of various side chains. researchgate.net

| Technique | Precursors | Product Type |

| Larock Indole Synthesis | 2-iodoanilines, internal alkynes | 2,3-disubstituted indoles nih.govacs.org |

| N-Alkylation (Phase-Transfer Catalysis) | 5-chloroisatin, 5-bromoisatin, alkylating agents | N-alkylated isatin derivatives researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Hydroxyindoline 2,3 Dione Systems

Fundamental Chemical Transformations of Hydroxylated Indoline-2,3-diones

Hydroxylated indoline-2,3-diones, such as 4-hydroxyindoline-2,3-dione and its analogue 4,7-dihydroxyindoline-2,3-dione, undergo several fundamental chemical reactions that are key to the synthesis of more complex heterocyclic systems. These transformations include oxidation, reduction, and substitution reactions. rsc.orgnih.govirapa.org

Oxidation Reactions Leading to Quinone Derivatives

The oxidation of hydroxylated indoline-2,3-diones can lead to the formation of highly reactive quinone derivatives. For instance, the oxidation of 5,6-dihydroxyindole (B162784), a related compound, proceeds through semiquinone intermediates to form indole-5,6-quinone. nih.gov This transformation is significant in the context of melanin (B1238610) biosynthesis. nih.gov Pulse radiolysis studies on dimers of 5,6-dihydroxyindole have shown the formation of semiquinones that subsequently decay to their corresponding quinones. nih.govunina.it Similarly, 5-hydroxytryptamine can be electrochemically oxidized to 5-hydroxytryptamine-4,7-dione, a potent neurotoxin, demonstrating the conversion of a hydroxylated indole (B1671886) derivative to a quinone. mdpi.com The oxidation of these systems can be influenced by various reagents and conditions, leading to different product profiles. mdpi.commdpi.com

Reduction Reactions to Hydroxyindoline Derivatives

The reduction of the dione (B5365651) functionality in hydroxylated indoline-2,3-diones yields hydroxyindoline derivatives. For example, the synthesis of 4-hydroxy-3-arylindolin-2-ones can be achieved through acid-promoted annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179). acs.org This process involves a series of steps including Michael addition, dehydration, and isomerization to form the desired hydroxyindolin-2-one structure. acs.org The reduction of one or both carbonyl groups in the isatin (B1672199) core is a common strategy to access diverse molecular scaffolds, such as 2-oxindoles. nih.govirapa.org

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the position of substitution being directed by the existing substituents. The hydroxyl group is an activating, ortho-para directing group, which influences the regioselectivity of reactions like nitration and bromination. nih.gov

Nucleophilic substitution reactions also play a crucial role in the chemistry of these systems. The introduction of a hydroxy group on the nitrogen atom of the indole ring can facilitate unprecedented nucleophilic substitutions. core.ac.ukresearchgate.net This has been explained by a "bishomoallylic conjugation" hypothesis, where the deviation of the N(1)-O bond from the indole plane enables the reaction. core.ac.ukresearchgate.net Furthermore, derivatives such as 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which shares a similar heterocyclic core, readily undergo nucleophilic substitution with various nucleophiles like azides, amines, and thiophenol. researchgate.net

Influence of Hydroxyl Substituents on Chemical Reactivity

The presence and position of hydroxyl groups on the indoline-2,3-dione framework significantly modulate the molecule's electronic properties and, consequently, its chemical reactivity and photophysical characteristics.

Effects on Photophysical Properties and Electronic Transitions

Hydroxyl substituents, being electron-donating groups, can profoundly affect the photophysical properties of the indoline-2,3-dione system. These effects are primarily observed in the molecule's absorption and fluorescence spectra. The electronic transitions in such molecules are typically of the π → π* and n → π* type. libretexts.orgrsc.org The hydroxyl group can cause a shift in the absorption and emission maxima. For instance, in related D-π-A (donor-π-acceptor) systems, electron-donating groups like hydroxyls can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy of electronic transitions. mdpi.com This can lead to changes in fluorescence color and intensity. Solvent polarity can also influence these transitions, with π → π* transitions typically undergoing a red shift (to longer wavelengths) and n → π* transitions a blue shift (to shorter wavelengths) in polar solvents. libretexts.org

Summary of Electronic Transitions

| Transition Type | Description | Typical Molar Absorptivity (ε) | Effect of Solvent Polarity |

|---|---|---|---|

| π → π | An electron is promoted from a bonding π orbital to an antibonding π orbital. | ~10,000 | Red shift (to longer wavelength) libretexts.org |

| n → π | An electron from a non-bonding orbital is promoted to an antibonding π orbital. | < 2,000 | Blue shift (to shorter wavelength) libretexts.org |

Reaction Mechanisms of Dione Ring Transformations (e.g., ring expansion)

The dione ring of this compound is not static and can undergo transformations, most notably ring expansion reactions, to form larger ring systems like quinolones. nih.govirapa.org The strong electrophilic character of the C3 carbonyl carbon makes it a prime site for such reactions. nih.govirapa.org

One mechanism involves the reaction of isatins with diazo compounds. For example, the catalytic asymmetric ring expansion of isatins with α-alkyl-α-diazoesters can synthesize 2-quinolone derivatives. nih.gov Another approach is the trifluoromethylative ring expansion of isatin with trifluorodiazoethane, which provides a route to trifluoromethylated 2-quinolinones. irapa.org More recently, a regiodivergent ring expansion of oxindoles (related to reduced isatins) to quinolinones has been developed, where different reaction conditions can selectively produce different regioisomers. nih.gov These methods often involve the formation of a key intermediate followed by rearrangement to yield the expanded ring structure. nih.govnih.gov

Examples of Isatin Ring Expansion Reactions

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| Isatin | α-Alkyl-α-diazoesters | 2-Quinolone derivatives | nih.gov |

| Isatin | Trifluorodiazoethane | 3-Hydroxy-4-trifluoromethyl-2-quinolinones | irapa.org |

| 3-Iodomethyl oxindole (B195798) | LiHMDS | 4-Quinolinone | nih.gov |

Structural Diversification and Derivative Research of 4 Hydroxyindoline 2,3 Dione and Analogues

Design Principles for Substituted Indoline-2,3-diones with Hydroxyl Functionality

The strategic placement of hydroxyl (-OH) groups on the indoline-2,3-dione framework is a fundamental design principle aimed at enhancing biological efficacy. The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor allows it to form strong, specific interactions with amino acid residues within the active sites of biological targets, such as enzymes and receptors. These interactions can increase binding affinity and selectivity, leading to more potent and targeted therapeutic agents.

Synthesis and Characterization of Hydroxylated Indoline-2,3-dione Analogues (e.g., 4,7-dihydroxy, 4-hydroxy-3-aryl)

The synthesis of hydroxylated indoline-2,3-dione analogues can be approached through various established methods for isatin (B1672199) synthesis, often starting from appropriately substituted anilines.

Sandmeyer Isatin Synthesis: This classical and widely used method involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent cyclization in the presence of a strong acid, like sulfuric acid, yields the corresponding indoline-2,3-dione. biomedres.us To synthesize 4-hydroxyindoline-2,3-dione, 3-aminophenol would be the logical starting material. However, the cyclization of the isonitrosoacetanilide derived from 3-substituted anilines can potentially yield a mixture of 4- and 6-substituted isatin isomers, which may require separation. researchgate.net

Bischler-Möhlau Indole (B1671886) Synthesis: An alternative approach involves the synthesis of a hydroxylated indole core, which can then be oxidized to the corresponding dione (B5365651). A modified Bischler-Möhlau reaction, for instance, has been used for the synthesis of 4-hydroxyindoles from the condensation of m-aminophenol and benzoin. researchgate.net The resulting 4-hydroxyindole (B18505) serves as a precursor that could be oxidized to this compound.

Synthesis of Dihydroxy and Aryl Analogues:

4,7-Dihydroxyindoline-2,3-dione: The synthesis of dihydroxy analogues often involves starting materials with multiple hydroxyl or methoxy groups. For example, methods have been developed for the synthesis of 5,6-dihydroxyindole (B162784) derivatives, which could be adapted. nih.gov Functionalizing a 4,7-dihalogenated isatin via nucleophilic substitution or using a suitably substituted aniline in a Sandmeyer-type synthesis are potential routes.

4-Hydroxy-3-arylindoline-2,3-diones: The introduction of an aryl group at the C-3 position is typically achieved through an aldol (B89426) reaction between a 4-hydroxyisatin and an aryl methyl ketone, which yields a 3-hydroxy-3-(2-aryl-2-oxoethyl) intermediate. nih.gov This intermediate can then be dehydrated to form the desired product.

Characterization of these synthesized analogues relies on standard spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy would confirm the presence of hydroxyl (-OH stretching) and carbonyl (C=O stretching) groups. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy are used to elucidate the precise structure and substitution pattern, while mass spectrometry confirms the molecular weight.

Table 1: Synthetic Approaches for Hydroxylated Indoline-2,3-dione Analogues

| Target Compound | Precursor(s) | Synthetic Method | Key Features |

|---|---|---|---|

| This compound | 3-Aminophenol | Sandmeyer Synthesis | Potential formation of 4- and 6-isomers. researchgate.net |

| 4-Hydroxy-2,3-diphenylindole | m-Aminophenol, Benzoin | Bischler-Möhlau Reaction | Forms indole core first, requires subsequent oxidation. researchgate.net |

| 5,6-Dihydroxyindole derivatives | 2-bromo-4,5-dimethoxy-benzaldehyde | Cadogan-type cyclization | Demonstrates synthesis of di-hydroxylated indole core. nih.gov |

| N-substituted spiro-indoline | N-alkyl/aryl isatin, 4-hydroxy coumarin | Multi-component reaction | Example of building complex scaffolds from isatin. nih.gov |

Development of Schiff Bases and Thiosemicarbazide Derivatives of Hydroxylated Indoline-2,3-diones

The C-3 carbonyl group of the indoline-2,3-dione ring is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines) or with thiosemicarbazide to yield thiosemicarbazones. This derivatization is a common strategy to expand the chemical diversity and biological activity of the isatin scaffold.

The synthesis is typically a straightforward one-pot reaction. The hydroxylated indoline-2,3-dione is dissolved in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of glacial acetic acid. The corresponding amine or thiosemicarbazide is added, and the mixture is refluxed for several hours. nih.govmdpi.com The product precipitates upon cooling and can be purified by recrystallization.

Schiff Bases: Reaction with various aromatic or aliphatic primary amines introduces a diverse range of substituents at the C-3 position, allowing for fine-tuning of properties like lipophilicity and steric bulk. For instance, novel Schiff bases have been synthesized by condensing isatin derivatives with p-phenylenediamine to create an intermediate which is then reacted with various aromatic aldehydes. nih.govresearchgate.net

Thiosemicarbazones: The thiosemicarbazone moiety (-NH-C(=S)-NH₂) is a well-known pharmacophore that can enhance the biological activity of the parent molecule, particularly its anticancer and antimicrobial properties. nih.gov The synthesis involves condensation with thiosemicarbazide or its N4-substituted derivatives. nih.govreactionbiology.com Studies on 5-hydroxyisatin have demonstrated the successful synthesis and characterization of its thiosemicarbazone derivatives, which show significant antioxidant activity. nih.gov

The resulting derivatives are characterized by spectral analysis. In FTIR spectra, the appearance of a C=N stretching band and the disappearance of the C-3 carbonyl band are indicative of successful condensation. NMR spectroscopy confirms the incorporation of the new substituent.

Table 2: Examples of Synthesized Isatin Schiff Base and Thiosemicarbazone Derivatives

| Isatin Core | Reactant | Derivative Type | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Isatin | p-Phenylenediamine / Aromatic Aldehydes | Schiff Base | Analgesic | nih.govresearchgate.net |

| 5-Chloroisatin | 4-Amino-1,2,4-triazole-5-one | Schiff Base | Antifungal, Antibacterial | mdpi.com |

| 5-Hydroxyisatin | Thiosemicarbazide | Thiosemicarbazone | Antioxidant | nih.gov |

| Various Substituted Isatins | N4-substituted thiosemicarbazides | Thiosemicarbazone | Antiviral, Anticancer | reactionbiology.com |

Structure-Activity Relationship (SAR) Studies of Functionalized Hydroxyindoline-2,3-dione Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the molecular features responsible for biological activity. For hydroxylated indoline-2,3-dione analogues, SAR studies focus on how the position of the hydroxyl group and the nature of other substituents influence their potency and selectivity against a specific biological target.

The position of the hydroxyl group can dramatically alter biological activity. A comparative study of isatin isomers as inhibitors of monoamine oxidase (MAO) found that 5-hydroxyisatin was three times more effective toward MAO-A than MAO-B. In contrast, the unsubstituted isatin was more effective toward MAO-B. This demonstrates that the hydroxyl group at the C-5 position is a key determinant for MAO-A selectivity. acs.org

SAR studies on a series of isatin-based Schiff bases revealed that analgesic activity was influenced by the electronic properties of the substituents on the appended aromatic ring. Compounds featuring electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), exhibited greater analgesic activity than those with electron-withdrawing groups. nih.govresearchgate.net The compound 3-(4-(4-hydroxy-3-methoxylbenzylideneamino) phenylimino) indoline-2-one was identified as the most potent in that series. researchgate.net

In the context of tyrosinase inhibitors, SAR studies of isatin derivatives showed that compounds with electron-donating groups on the phenyl ring generally had higher inhibitory activity than those with halogens. researchgate.net Furthermore, the inhibitory potency of isatin compounds against carboxylesterases has been directly linked to their hydrophobicity; analogues with higher calculated logP values consistently yielded more potent inhibition, with Kᵢ values in the nanomolar range. mdpi.com

These studies collectively indicate that the presence and position of a hydroxyl group, in combination with the electronic and lipophilic character of other substituents, are critical factors in the design of potent and selective indoline-2,3-dione-based therapeutic agents.

Table 3: SAR Findings for Substituted Indoline-2,3-dione Analogues

| Compound Series | Biological Target | Key SAR Finding | Conclusion | Reference |

|---|---|---|---|---|

| Hydroxyisatin Isomers | Monoamine Oxidase (MAO) | 5-OH substitution increases selectivity for MAO-A. | -OH position is critical for isoform selectivity. | acs.org |

| Isatin Schiff Bases | Analgesic Activity | Electron-donating groups (-OH, -OCH₃) enhance activity. | Electronic properties of substituents modulate potency. | nih.govresearchgate.net |

| Isatin Derivatives | Carboxylesterases | Increased hydrophobicity (clogP > 5) leads to nM potency. | Lipophilicity is a primary driver of inhibitory activity. | mdpi.com |

| Isatin-Urea Derivatives | Tyrosinase | Electron-donating groups are more effective than halogens. | Electronic effects influence enzyme inhibition. | researchgate.net |

Mechanistic Investigations and Reaction Pathway Elucidation in 4 Hydroxyindoline 2,3 Dione Chemistry

Elucidation of Acid-Mediated Annulation Mechanisms (e.g., Michael Addition, Dehydration, Isomerization)

The synthesis of the 4-hydroxyindoline-2,3-dione core and its derivatives often involves acid-mediated annulation reactions. These reactions are complex, multi-step processes that can include Michael additions, dehydration, and isomerization to form the final ring structure.

A notable example is the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) to produce 4-hydroxy-3-arylindolin-2-ones. acs.org The proposed mechanism for this transformation involves a sequence of carefully orchestrated steps. Initially, the 1,3-cyclohexanedione undergoes tautomerism in the presence of phosphoric acid to form an enol. This enol then acts as a nucleophile in a Michael addition to the β-nitrostyrene. acs.org The resulting intermediate then undergoes intramolecular annulation, followed by dehydration and isomerization to yield the final 4-hydroxyindolin-2-one (B81680) product. acs.org

The Robinson annulation, a classic method for forming six-membered rings, combines a Michael addition and an aldol (B89426) condensation. juniperpublishers.com While typically base-catalyzed, acid-catalyzed versions have also been developed. juniperpublishers.com The mechanism in an acidic medium involves the protonation of a carbonyl group, which can initiate ring-opening to form an intermediate that subsequently cyclizes. stackexchange.com This is followed by dehydration to form the α,β-unsaturated ketone characteristic of the Robinson annulation product. stackexchange.commasterorganicchemistry.com

These acid-mediated reactions can be influenced by various factors, including the strength of the acid catalyst and the nature of the substituents on the starting materials. For instance, in the synthesis of 3-substituted indoles, aldehydes with electron-withdrawing groups tend to react faster and give higher yields compared to those with electron-donating groups. rsc.org

The following table summarizes the key steps in a plausible acid-mediated annulation leading to a hydroxylated indoline-2,3-dione derivative.

| Step | Reaction Type | Description |

| 1 | Tautomerism | The 1,3-dicarbonyl starting material converts to its more reactive enol form under acidic conditions. |

| 2 | Michael Addition | The enol attacks an α,β-unsaturated compound (e.g., β-nitrostyrene) in a conjugate addition. acs.orglibretexts.org |

| 3 | Intramolecular Annulation | The intermediate formed undergoes a ring-closing reaction. acs.org |

| 4 | Dehydration | A molecule of water is eliminated to form a more stable, unsaturated system. acs.org |

| 5 | Isomerization | The final step involves rearrangement to the stable this compound structure. acs.org |

Mechanistic Role of Hydroxyl Groups in Chemical Transformations

The hydroxyl (-OH) group is a critical functional group in the chemistry of this compound, significantly influencing its reactivity and the mechanisms of its transformations. britannica.com Its presence can affect the electronic properties, solubility, and steric interactions of the molecule. ashp.org

Electronic Effects: The hydroxyl group is strongly polar due to the high electronegativity of the oxygen atom. britannica.com When attached to an aromatic ring, as in the case of this compound, it can act as an electron-donating group through resonance. This can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. ashp.org

Hydrogen Bonding and Solubility: The ability of the hydroxyl group to form hydrogen bonds plays a crucial role in the molecule's interactions with solvents and other reagents. britannica.com This hydrogen bonding capability generally increases the solubility of the compound in polar solvents like water. britannica.com

Directing Group Effects: In reactions involving the aromatic ring, the hydroxyl group can act as a directing group, influencing the position of incoming substituents. Its electron-donating nature typically directs electrophiles to the ortho and para positions.

Participation in Reaction Mechanisms: The hydroxyl group can directly participate in reaction mechanisms. For example, it can be protonated under acidic conditions, making it a good leaving group in dehydration reactions. Conversely, the oxygen atom can act as a nucleophile in intramolecular cyclization reactions. In the context of isoindole derivatives, the hydroxyl group is noted for its ability to participate in various chemical reactions. ontosight.ai

Intermediates and Transition States in Hydroxylated Indoline-2,3-dione Synthesis and Reactions

The synthesis and reactions of this compound and related compounds proceed through a series of transient species, including intermediates and transition states. Understanding these species is key to elucidating the reaction mechanism.

Intermediates: Intermediates are relatively stable species that exist in energy minima along the reaction coordinate. masterorganicchemistry.comyoutube.com They can sometimes be isolated or detected spectroscopically. In the synthesis of 4-hydroxyindoline-2,3-diones, several key intermediates have been proposed. For example, in the acid-mediated annulation of β-nitrostyrenes, a hydroxamic acid derivative is a key intermediate that forms before subsequent dehydration and isomerization. acs.org In other syntheses, intermediates like enols, enolates, and various cyclized adducts are common. acs.orgstackexchange.com The formation of 3,3-dibromooxindoles as intermediates in the synthesis of isatins from o-nitroarylmalonates has also been reported. scielo.br

Transition States: Transition states are high-energy, short-lived configurations of atoms that occur at the energy maxima along a reaction coordinate. masterorganicchemistry.comorganicchemistrytutor.com They represent the energy barrier that must be overcome for a reaction to proceed and cannot be isolated. masterorganicchemistry.com The structure of a transition state is thought to be a hybrid of the reactants and products (or intermediates). For example, in a Michael addition step, the transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the double bond in the α,β-unsaturated system. numberanalytics.com In an SN2 reaction, the transition state features a trigonal bipyramidal geometry with partial bonds to both the incoming nucleophile and the leaving group. masterorganicchemistry.comnumberanalytics.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the structures and energies of both intermediates and transition states, providing valuable insights into reaction mechanisms. numberanalytics.combeilstein-journals.org

The following table outlines the key differences between intermediates and transition states in the context of this compound chemistry.

| Feature | Intermediate | Transition State |

| Definition | A species at a local energy minimum on the reaction coordinate. youtube.com | A species at a local energy maximum on the reaction coordinate. masterorganicchemistry.comorganicchemistrytutor.com |

| Lifetime | Relatively stable and can sometimes be isolated. masterorganicchemistry.com | Extremely short-lived (femtoseconds) and cannot be isolated. masterorganicchemistry.com |

| Bonding | Fully formed bonds. | Partially formed and partially broken bonds. masterorganicchemistry.com |

| Role in Mechanism | A distinct step in a multi-step reaction. | The energetic barrier between reactants, intermediates, and products. organicchemistrytutor.com |

Theoretical and Computational Chemistry Applications in 4 Hydroxyindoline 2,3 Dione Research

Computational chemistry provides powerful tools to investigate the properties and potential applications of molecules like 4-Hydroxyindoline-2,3-dione from a theoretical perspective. These methods allow for the exploration of electronic structure, reactivity, biological interactions, and spectroscopic characteristics, offering insights that complement and guide experimental research.

Spectroscopic and Analytical Characterization Techniques for 4 Hydroxyindoline 2,3 Dione Compounds

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a pivotal technique for investigating the electronic transitions within 4-hydroxyindoline-2,3-dione and its derivatives. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The core structure of isatin (B1672199) (indoline-2,3-dione) contains a conjugated π-electron system, which gives rise to characteristic absorption bands.

The UV-Vis spectrum of aromatic compounds typically displays two main absorption bands: a high-energy primary band (often called the E-band) and a lower-energy secondary band (B-band). up.ac.za For isatin and its derivatives, these bands arise from π→π* transitions within the benzene (B151609) ring and the α,β-unsaturated carbonyl system. The presence of the hydroxyl group (-OH) at the 4-position acts as an auxochrome, which can modify the position and intensity of these absorption maxima (λmax).

In derivatives, the electronic properties are highly sensitive to substitution and solvent polarity. For instance, the introduction of further conjugated systems, such as in hydrazone derivatives, can lead to the appearance of new, lower-energy absorption bands, resulting in a bathochromic (red) shift. mdpi.com Studies on isatin derivatives have shown that interactions with other molecules, such as calf thymus DNA, can cause hypochromism (a decrease in absorbance intensity), indicating electronic interaction between the compound and the macromolecule. nih.gov The specific wavelengths of absorption provide critical information about the extent of conjugation and the electronic environment of the chromophore. msu.edu

Table 1: Typical UV-Vis Absorption Data for Isatin Derivatives

| Derivative Type | Solvent | Typical λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Isatin Core | Methanol | ~245, ~290, ~420 | π→π, n→π | thieme-connect.com |

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. While the parent isatin core typically exhibits low fluorescence quantum yield, its derivatives can be engineered to be highly fluorescent. mdpi.comacs.org This is often achieved by extending the conjugated π-system or by introducing specific fluorophores into the molecular structure. acs.org

The technique is valuable for studying the excited state properties of this compound compounds. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength and quantum yield. For example, certain novel isatin derivatives have been developed as fluorescent probes that exhibit blue or green fluorescence in cellular imaging. acs.org

Furthermore, fluorescence quenching studies provide insight into the interactions between a fluorescent derivative (fluorophore) and other molecules (quenchers). When a quencher is introduced, a decrease in fluorescence intensity can be observed. This quenching can occur through various mechanisms, such as static quenching (formation of a non-fluorescent ground-state complex) or dynamic quenching (collisional deactivation of the excited state). Studies have demonstrated the static fluorescence quenching of isatin by calf thymus DNA, indicating the formation of an isatin-DNA complex. nih.gov The analysis of quenching data can yield binding constants and provide information about the nature of the intermolecular interactions.

Table 2: Example Fluorescence Data for Isatin Derivatives

| Derivative Type | Excitation λex (nm) | Emission λem (nm) | Observation | Reference |

|---|---|---|---|---|

| Isatin-1,8-naphthalimide hydrazone | 465 | 550 | Fluorescence quenching by F⁻ ions | mdpi.com |

| Isatin-phenylhydrazone | 400 | - | Studied for fluorescence properties | researchgate.net |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu The IR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups.

The presence of a hydroxyl group (-OH) is confirmed by a strong, broad absorption band typically in the region of 3500-3200 cm⁻¹. utdallas.edu The N-H group of the indoline (B122111) ring gives rise to a moderate absorption band around 3300-3100 cm⁻¹. One of the most prominent features in the spectrum is the strong absorptions from the two carbonyl (C=O) groups of the dione (B5365651) moiety, which typically appear in the 1750-1680 cm⁻¹ region. nih.govjocpr.com The exact frequency can distinguish between the ketone (at C-3) and the amide (at C-2) carbonyls. Aromatic C=C bond stretching vibrations are observed in the 1600-1450 cm⁻¹ range, confirming the presence of the benzene ring. omicsonline.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3500 - 3200 | Strong, Broad | utdallas.edu |

| N-H (amide) | Stretching | 3300 - 3100 | Moderate | utdallas.edujocpr.com |

| C=O (amide & ketone) | Stretching | 1750 - 1680 | Strong | nih.govomicsonline.org |

| C=C (aromatic) | Stretching | 1600 - 1450 | Moderate to Weak | jocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. acs.org

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as multiplets in the downfield region of δ 6.5-8.0 ppm. jocpr.com The chemical shifts are influenced by the electronic effects of the hydroxyl and dione groups. The proton of the hydroxyl group (O-H) and the proton on the nitrogen atom (N-H) are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. msu.edu In a solvent like DMSO-d₆, the N-H proton of the amide can be observed at a significantly downfield position, often above δ 10.0 ppm, due to hydrogen bonding. jocpr.comomicsonline.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the two carbonyl groups (C=O) are highly deshielded and resonate at the far downfield end of the spectrum, typically in the range of δ 160-185 ppm. The aromatic carbons, including the one bearing the hydroxyl group, appear between δ 110-160 ppm. msu.edu

Table 4: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | Aromatic C-H | 6.5 - 8.0 | Multiplet | jocpr.com |

| ¹H | Amide N-H | > 10.0 (in DMSO-d₆) | Broad Singlet | jocpr.comomicsonline.org |

| ¹H | Hydroxyl O-H | Variable, Broad | Broad Singlet | msu.edu |

| ¹³C | Carbonyl (C=O) | 160 - 185 | Singlet | msu.edu |

| ¹³C | Aromatic C-OH | 140 - 160 | Singlet | msu.edu |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₈H₅NO₃), the calculated molecular weight is 163.13 g/mol . chemsrc.com

High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the unambiguous determination of the elemental formula. The exact mass of C₈H₅NO₃ is 163.02694. chemsrc.comnih.gov

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation to produce smaller, characteristic fragment ions. Common fragmentation pathways for isatin-based structures include the loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂), as well as cleavage of the heterocyclic ring. In derivatives, the fragmentation is often dominated by the loss of substituents from the isatin core. omicsonline.org Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives, providing both retention time and mass spectral data. scielo.br

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₅NO₃ | - | chemsrc.com |

| Molecular Weight | 163.13 | MS | chemsrc.com |

| Exact Mass | 163.02694 | HRMS | chemsrc.comnih.gov |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. uol.de This technique provides precise coordinates of every atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. uhu-ciqso.es

For a molecule like this compound, X-ray crystallography can unambiguously confirm the substitution pattern on the aromatic ring and the relative stereochemistry in its derivatives. The analysis of a suitable single crystal provides data on the unit cell dimensions, space group, and crystal packing, revealing intermolecular interactions such as hydrogen bonding in the solid state. mdpi.com The structures of several derivatives of 4-hydroxyindolin-2-one (B81680) have been successfully determined using this method, which provided conclusive evidence of their molecular architecture. acs.org This technique is crucial for validating structures proposed by other spectroscopic methods and for understanding structure-property relationships. uhu-ciqso.es

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values serves as crucial evidence for the purity and elemental composition of the synthesized compound. google.com

For this compound, with the molecular formula C₈H₅NO₃, the theoretical elemental composition can be calculated. This analytical method is routinely used to confirm the identity of newly synthesized compounds before further characterization or biological testing.

Table 6: Calculated Elemental Composition of this compound (C₈H₅NO₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 58.91 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.10 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.59 |

| Oxygen | O | 15.999 | 3 | 47.997 | 29.41 |

| Total | | | | 163.132 | 100.00 |

Applications of 4 Hydroxyindoline 2,3 Dione in Chemical Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The unique structure of 4-hydroxyindoline-2,3-dione, featuring two carbonyl groups and a reactive aromatic ring, makes it an exceptionally versatile building block for the synthesis of more complex molecules. lookchem.com Organic chemists utilize this scaffold as a starting point to construct a variety of intricate heterocyclic systems. scielo.br

The reactivity of the isatin (B1672199) core allows for several general synthetic strategies:

Nucleophilic Addition: The C-3 carbonyl group is highly susceptible to nucleophilic attack, which can be followed by cyclization processes. scielo.br

Reduction: The heterocyclic ring can be partially or fully reduced to yield indoles and related derivatives. scielo.br

Ring-Opening Reactions: Nucleophilic substitution at the C-2 position can lead to the opening of the five-membered ring, which can then be followed by subsequent cyclization to form different heterocyclic systems. scielo.br

These fundamental reactions enable the transformation of this compound into a diverse set of more complex structures. For instance, isatin derivatives are used as precursors for creating biologically significant molecules such as 2-oxindoles and tryptanthrin. nih.govrsc.org Homopropargylic alcohols, which are themselves important building blocks for complex molecules, can be synthesized from isatin derivatives. mdpi.com The development of efficient synthetic routes to 4-hydroxyindoles from precursors like cyclohexane-1,3-dione underscores its importance as a key intermediate for various chemical products. chemicalbook.com Furthermore, the annulation of 1,3-cyclohexanedione (B196179) with β-nitrostyrenes provides a practical method for affording a diverse set of 4-hydroxy-3-arylindolin-2-ones, demonstrating the utility of the core structure in building complex frameworks. acs.org

Table 1: Examples of Complex Molecular Architectures Derived from Isatin Scaffolds

| Starting Material Class | Reaction Type | Resulting Complex Structure | Significance |

|---|---|---|---|

| Isatin Derivatives | Reduction | Indoles, Dioxindoles | Core of many alkaloids and pharmaceuticals. scielo.br |

| Isatin Derivatives | Nucleophilic Addition / Cyclization | Spirooxindoles | Important structures in medicinal chemistry. researchgate.net |

| 4-Hydroxyindolin-2-one (B81680) Precursors | Annulation | 4-Hydroxy-3-arylindolin-2-ones | Diverse oxindole (B195798) compound libraries. acs.org |

| Isatin Derivatives | Propargylation | Homopropargylic Alcohols | Useful building blocks for further synthesis. mdpi.com |

| Isatin Derivatives | Oxidation / Rearrangement | Tryptanthrin, Indirubins | Biologically active compounds. nih.gov |

Use in Studying Reaction Mechanisms

The well-defined structure and reactivity of this compound and its parent compound, isatin, make them excellent model substrates for studying various chemical reaction mechanisms. By observing the transformations of these compounds, chemists can gain insights into reaction pathways, intermediates, and the factors governing selectivity.

Recent research has employed derivatives of this compound to elucidate reaction pathways. For example, mechanistic studies on the I2/DMSO-mediated oxidation of tetrahydro indole (B1671886) 2,4-diones to produce 4-hydroxyisatin derivatives suggested the involvement of a radical pathway. researchgate.netresearchgate.net

In another instance, the synthesis of 4-hydroxy-3-arylindolin-2-ones was studied, and a plausible reaction mechanism was proposed. acs.org This proposed mechanism involves several distinct steps:

Tautomerism of a 1,3-cyclohexanedione substrate.

A Michael addition to a β-nitrostyrene.

Nucleophilic addition of water.

Dehydration under acidic conditions to yield the final product. acs.org

Furthermore, computational methods like Density Functional Theory (DFT) have been used to explore the mechanistic details of reactions involving related dione (B5365651) structures. Such studies on the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) have helped to explain the kinetic and thermodynamic selectivity of the process, proposing a specific pathway for product formation. beilstein-journals.orgnih.gov These theoretical and experimental studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. beilstein-journals.orgsioc-journal.cn

Methodologies for Chemical Library Generation for Medicinal Chemistry Research

Combinatorial chemistry aims to prepare large collections of different but structurally related compounds, known as chemical libraries, in a simultaneous fashion. pharmatutor.org These libraries are then subjected to high-throughput screening to identify compounds with desired biological activity, accelerating the drug discovery process. openaccessjournals.comvipergen.com

The this compound scaffold is an ideal starting point for generating such libraries due to its multiple points of modification. acs.org Synthetic methodologies have been developed specifically to create diverse sets of substituted indolin-2-one compounds for medicinal chemistry research. acs.orgresearchgate.net By systematically varying the substituents on the aromatic ring, the nitrogen atom, or by reacting the C-3 carbonyl group with different building blocks, a vast number of unique molecules can be generated from a common core. pharmatutor.org

One reported methodology describes the efficient synthesis of 4-hydroxy-3-arylindolin-2-ones from readily available starting materials. acs.org This approach is explicitly intended to serve as a method for preparing diverse compound libraries for medicinal research. acs.org The use of isatin in multicomponent reactions is another powerful strategy to rapidly generate molecular diversity and construct libraries of complex heterocyclic compounds. researchgate.net These libraries provide a rich source of novel chemical entities that can be screened for potential therapeutic applications, including the development of new anticancer agents. openaccessjournals.comnih.gov

Table 2: Strategies for Chemical Library Generation using the Indoline-2,3-dione Core

| Strategy | Core Scaffold | Points of Diversification | Resulting Library | Research Goal |

|---|---|---|---|---|

| Annulation Reaction | 1,3-Cyclohexanedione (precursor) | β-Nitrostyrenes | Diverse 4-hydroxy-3-arylindolin-2-ones | Medicinal chemistry screening. acs.org |

| Multicomponent Reactions | Isatin | Various aldehydes, amines, etc. | Diverse heterocyclic compounds | Discovery of new bioactive molecules. researchgate.net |

| N-Substitution & C-5 Substitution | Indoline-2,3-dione | Benzyl groups, amino-oxoethyl groups | 1,5-Disubstituted indolin-2,3-diones | Optimization of anticancer lead compounds. nih.gov |

Applications in Industrial Chemical Synthesis (e.g., dyes, pigments, general industrial chemicals)

Beyond the laboratory and pharmaceutical research, derivatives of the isatin scaffold have found applications in industrial chemical synthesis. nih.gov The most notable of these applications is in the production of colorants. nih.govrsc.org Colorants are broadly classified as either dyes, which are soluble compounds typically used for textiles, or pigments, which are insoluble compounds used in paints and inks. essentialchemicalindustry.org

The extended conjugated system present in many isatin derivatives allows them to absorb specific wavelengths of visible light, giving them their characteristic color. essentialchemicalindustry.org This property has been harnessed in the dye industry. nih.govrsc.org While specific large-scale industrial use of this compound itself is not widely documented, the general class of isatins serves as important precursors for various dyes. The versatility of the isatin core allows for chemical modifications that can tune the color and application properties of the resulting dye molecules. essentialchemicalindustry.org Isatin and its derivatives are also used as raw materials in the synthesis of drugs, which represents a significant industrial application. scielo.br

Biological Activity Mechanisms of 4 Hydroxyindoline 2,3 Dione Derivatives: in Vitro Studies

In Vitro Antimicrobial Action Mechanisms and Spectrum Analysis

Derivatives of the parent compound, indoline-2,3-dione (isatin), have demonstrated a wide range of antimicrobial properties. ijcrt.orgscielo.br In vitro evaluations are fundamental in determining the antimicrobial spectrum and potency of these compounds, often measured by the Minimum Inhibitory Concentration (MIC).

Research has shown that certain isatin (B1672199) derivatives exhibit considerable antibacterial activity. For instance, some synthesized 1-substitutedindole-2,3-dione-2-thiosemicarbazone derivatives displayed variable degrees of activity against both Gram-positive and Gram-negative bacteria. ekb.eg Similarly, other studies on indole (B1671886) derivatives have reported MIC values in the range of 0.94–3.87 μM against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Some pyrazoline and hydrazone derivatives have also shown moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL. turkjps.org

Furthermore, certain 4-hydroxycoumarin (B602359) derivatives have shown favorable antibacterial activity, with significant zones of inhibition against Staphylococcus aureus and moderate activity against Salmonella typhimurium. scielo.br Azo compounds derived from 4-hydroxyindole (B18505) have also been investigated, with one derivative showing notable activity against Pseudomonas aeruginosa and several others demonstrating biofilm inhibition potential against both Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net

While many derivatives show promise, the antifungal activity of some 4-hydroxyindoline-2,3-dione derivatives has been noted as limited in certain studies. ekb.eg However, other related indole derivatives have shown broad-spectrum antimicrobial activity, including against plant pathogenic fungi. researchgate.net For example, pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been screened against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with some compounds showing significant antifungal effects. acs.orgnih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound Type | Organism(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 1-substitutedindole-2,3-dione-2-thiosemicarbazones | Gram-positive and Gram-negative bacteria | Variable antibacterial activity | ekb.eg |

| Indole derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC: 0.94–3.87 μM | researchgate.net |

| Pyrazoline and hydrazone derivatives | Bacteria and fungi | MIC: 32-512 μg/mL | turkjps.org |

| 4-Hydroxycoumarin derivatives | S. aureus, S. typhimurium | Significant zones of inhibition | scielo.br |

| 4-Hydroxyindole azo compounds | P. aeruginosa, S. aureus | Biofilm inhibition | researchgate.net |

| Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | C. albicans, A. niger, A. clavatus | Antifungal activity, MIC for one derivative: 200 μg/mL against C. albicans | acs.orgnih.gov |

In Vitro Anticancer Activity Mechanisms

The anticancer potential of this compound derivatives has been extensively studied in vitro, revealing multiple mechanisms of action.

Induction of Apoptosis Pathways

A key mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of caspases, a family of cysteine proteases crucial for the apoptotic process. nih.gov Studies on related indole derivatives have shown that they can trigger apoptosis. For example, certain pyrazole (B372694) derivatives were found to increase the activation of caspase-9 and caspase-3/7 in HeLa cells. nih.gov The process can also involve the modulation of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. nih.gov Research has demonstrated that some compounds can cause a decrease in mitochondrial membrane potential in both HeLa and MCF-7 cells, indicating its role in their apoptotic mechanism. nih.gov

Inhibition of Cancer Cell Proliferation

The cytotoxic effects of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. In vitro assays, such as the MTT and XTT assays, are commonly used for this purpose. researchgate.net

Derivatives of indoline-2,3-dione have shown promising antiproliferative activity against a range of cancer cell lines. For instance, crude extracts containing related compounds exhibited anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 19.95 and 25.1 μg/ml, respectively. researchgate.net Other studies on different indole derivatives have reported varying IC50 values. For example, certain pyrazole derivatives showed IC50 values of 6.4 ± 0.45 and 2.03 ± 0.23 µM against HeLa and MCF-7 cells, respectively. nih.gov Some 1,5-disubstituted indolin-2,3-diones also demonstrated potent inhibition of HL-60 (human acute promyelocytic leukemia) cell growth, with one compound having an IC50 of 0.07 μM. nih.gov

Table 2: IC50 Values of Selected Indoline-2,3-dione Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference(s) |

|---|---|---|---|

| Crude extract | MCF-7 | 19.95 µg/ml | researchgate.net |

| Crude extract | HeLa | 25.1 µg/ml | researchgate.net |

| Pyrazole derivative 5j | HeLa | 6.4 ± 0.45 µM | nih.gov |

| Pyrazole derivative 5k | MCF-7 | 2.03 ± 0.23 µM | nih.gov |

| 1,5-disubstituted indolin-2,3-dione (8l) | HL-60 | 0.07 µM | nih.gov |

| 1,5-disubstituted indolin-2,3-dione (8p) | HL-60 | 0.14 µM | nih.gov |

Anti-proliferative Activity against Specific Cell Lines

Ewing's Sarcoma (ES) is a type of cancer that forms in bone or soft tissue, primarily affecting children and young adults. wikipedia.orgphysio-pedia.comseyitaligumustas.com Research into novel treatments has explored the potential of indoline-2,3-dione derivatives. One study identified a compound, 4,7-dichloro-3-(2-(4-chlorophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, which displayed antiproliferative activity against various ES cell lines, with a GI50 (50% growth inhibition) of 20 μM in TC32 cells. nih.gov Further modifications of this lead compound led to the development of analogs with increased activity, highlighting the potential of this chemical scaffold in targeting Ewing's Sarcoma. nih.gov

Enzyme and Receptor Interaction Studies

The biological effects of this compound derivatives are often rooted in their interactions with specific enzymes and receptors.

Inhibition or Activation of Specific Enzymes

In vitro enzyme assays have revealed that these compounds can act as inhibitors of various enzymes. For example, some indoline-2,3-dione-based benzene (B151609) sulfonamides have shown inhibitory activity against α-glucosidase and α-amylase enzymes, with IC50 values in the micromolar range. Additionally, certain 4-hydroxycoumarin derivatives have been found to inhibit carbonic anhydrase-II. scielo.br The parent molecule, isatin, has been identified as a selective inhibitor of monoamine oxidase B. academie-sciences.fr The ability of these derivatives to inhibit kinases, a class of enzymes often implicated in cancer, is also a significant area of research. scielo.br

Receptor Selectivity (e.g., σ2 ligands)

Derivatives of this compound have been investigated for their potential as selective ligands for various receptors, with a notable focus on the sigma-2 (σ2) receptor. The σ2 receptor is a promising target for the development of therapeutics for a range of neurological disorders and for cancer diagnostics and treatment due to its overexpression in proliferating tumor cells. upenn.edufrontiersin.org

Research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has shown that specific structural features can lead to high affinity and selectivity for the σ2 receptor. For instance, the compound (±)-A03, a 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, demonstrated excellent binding affinity and subtype selectivity for σ2 receptors, with a Ki value of 0.59 ± 0.02 nM for σ2 and 48.4 ± 7.7 nM for σ1 receptors. upenn.edu Its desmethyl analogue, (±)-A04, also showed high selectivity for the σ2 receptor. upenn.edu While these are not direct derivatives of this compound, the exploration of different scaffolds for σ2 receptor selectivity is an active area of research. biorxiv.org The pharmacophore for σ2 ligands is generally understood to consist of a positively charged amine that forms an ion-pair with an aspartate residue (Asp29) in the receptor, flanked by hydrophobic and aromatic moieties that interact with nearby aromatic residues. biorxiv.org This suggests that appropriately designed this compound derivatives could potentially fit this pharmacophore model and exhibit σ2 receptor affinity.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and for use in cosmetics. nih.gov The 4-substituted resorcinol (B1680541) motif is a well-established pharmacophore for potent tyrosinase inhibitors. mdpi.com Given that this compound contains a 4-hydroxyphenyl group, its derivatives are potential candidates for tyrosinase inhibition.

Studies on various chalcone (B49325) and benzylidene derivatives have highlighted the importance of a 2,4-dihydroxy substitution on the phenyl ring for strong tyrosinase inhibitory activity. nih.govresearchgate.net For example, (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP) was found to be a potent tyrosinase inhibitor with an IC50 value of 0.53 μM, significantly more potent than the well-known inhibitor kojic acid (IC50 = 8.2 μM). researchgate.net The 2,4-dihydroxyphenyl moiety plays a crucial role in this inhibition. nih.govresearchgate.net

Furthermore, research on carbathioamidopyrazole derivatives has shown that those with a methyl group at the C-3 position of the pyrazole ring are effective tyrosinase inhibitors, with one compound being twice as effective as kojic acid. mdpi.com Molecular docking studies suggest that these inhibitors bind to the active site of tyrosinase, preventing substrate access. mdpi.com While direct studies on this compound are limited, the established importance of the 4-hydroxy group in other scaffolds strongly suggests its potential for tyrosinase inhibitory activity.

| Compound | Target | IC50 (µM) | Reference |

| (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP) | Mushroom tyrosinase | 0.53 | researchgate.net |

| Kojic acid (reference) | Mushroom tyrosinase | 8.2 | researchgate.net |

| 2-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-1H-indene-1,3(2H)-dione (6l) | Tyrosinase | 15.85 | researchgate.net |

In Vitro Studies on Other Biological Activities

Antihistaminic Activity

Derivatives of indoline-2,3-dione have been explored for their potential antihistaminic properties. jocpr.comresearchgate.net A study focused on the synthesis and evaluation of 5-[2(3)-dialkylamino alkoxy] indole-2,3-dione derivatives revealed that these compounds possess antihistaminic activity. jocpr.comresearchgate.net The synthesis involved the reaction of 5-hydroxyisatin with various dialkylamino alkyl halides. jocpr.comresearchgate.net

Antifungal and Antiviral Activity

The indole and indoline-2,3-dione scaffolds are present in many compounds with a broad spectrum of biological activities, including antifungal and antiviral effects. researchgate.netscispace.comnih.gov

Antifungal Activity: Thiosemicarbazone derivatives of indoline-2,3-dione have demonstrated notable antifungal activity in vitro. researchgate.net A series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and tested against several plant pathogenic fungi, with many showing moderate to excellent activity. mdpi.com Specifically, compounds with iodine, chlorine, or bromine substituents at the 5-position of both the 3-hydroxy-2-oxindole and indole rings exhibited significant antifungal properties. mdpi.com One such compound, 3u, was particularly effective against Rhizoctonia solani, with an EC50 of 3.44 mg/L. mdpi.com

Antiviral Activity: A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and showed potent antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Some of these compounds had IC50 values in the nanomolar range. For example, compound 9 was highly active against H1N1 with an IC50 of 0.0027 µM, while compound 5 was potent against HSV-1 with an IC50 of 0.0022 µM. mdpi.com Another study on spiro-oxindole derivatives based on uracil (B121893) showed that some compounds had high activity against SARS-CoV-2. nih.gov

These findings indicate that the indoline-2,3-dione core is a versatile scaffold for the development of both antifungal and antiviral agents. The introduction of a 4-hydroxy group could modulate this activity, making it a worthwhile area for further investigation.

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Compound 9 | H1N1 | MDCK | 0.0027 | mdpi.com |

| Compound 5 | HSV-1 | - | 0.0022 | mdpi.com |

| Compound 4 | COX-B3 | - | 0.0092 | mdpi.com |

Inhibition of Amyloid Fibril Formation (Abeta Peptide-induced)

The aggregation of amyloid-beta (Aβ) peptides into fibrillar structures is a key pathological hallmark of Alzheimer's disease. mdpi.comnih.gov Consequently, the inhibition of this process is a primary therapeutic strategy being investigated. nih.gov Research into small molecules that can interfere with Aβ aggregation is an active area of study. While a wide range of compounds, including natural polyphenols like flavones and catechols, have been explored for their anti-amyloidogenic properties, specific research on this compound derivatives in this context is not extensively documented in publicly available scientific literature. peerj.comunibo.itfrontiersin.org

The process of Aβ fibrillogenesis is complex, involving the self-assembly of monomeric Aβ peptides into soluble oligomers, which then form protofibrils and mature fibrils. mdpi.com These aggregates, particularly the soluble oligomeric species, are considered the most neurotoxic. nih.gov The inhibition of Aβ aggregation can occur through various mechanisms, including the stabilization of monomeric Aβ, the redirection of aggregation towards non-toxic "off-pathway" oligomers, or the disruption of pre-formed fibrils. frontiersin.org

In vitro assays are fundamental to the initial screening and characterization of potential inhibitors. A commonly used method is the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils by detecting the fluorescence emitted when ThT binds to the β-sheet structures characteristic of these fibrils. peerj.com Mass spectrometry is another powerful tool used to monitor the disappearance of monomeric Aβ as it incorporates into larger aggregates, providing a quantitative measure of inhibition. unibo.it

While direct studies on this compound derivatives are scarce, the broader class of isatin (1H-indole-2,3-dione) derivatives has been investigated for various biological activities. The isatin scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with various biological targets. The exploration of 4-hydroxy substituted isatins for the inhibition of Aβ aggregation could be a potential area for future research, given the recognized importance of hydroxyl groups in the interaction of small molecules with Aβ peptides. biomolther.org For instance, studies on other polyphenolic compounds have highlighted that the position and number of hydroxyl groups can be critical for their anti-aggregating potency. unibo.itbiomolther.org

Further investigation is required to determine if derivatives of this compound possess the ability to inhibit Aβ peptide-induced amyloid fibril formation and to elucidate the specific molecular mechanisms of such activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Hydroxyindoline-2,3-dione derivatives?

- Methodological Answer : The synthesis typically involves functionalization at the indoline-dione core. For example, alkylation or arylation at the N1 position can be achieved using phase-transfer catalysis with propargyl bromide and potassium carbonate in dimethylformamide, as demonstrated in the synthesis of 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione . Hydroxy group introduction at the C4 position may require protection/deprotection strategies to avoid side reactions. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to maximize yield and purity.

Q. How is the purity and structural integrity of this compound verified experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., hydroxyl group at C4) via and NMR chemical shifts.

- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks using SHELXL for refinement .

- HPLC : Assess purity (>95% recommended for biological assays).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, lab coats) due to potential irritant properties, as noted in safety data for structurally similar indoline-diones .

- Store at room temperature in airtight containers away from light to prevent degradation .

- Perform toxicity screenings (e.g., Ames test) for novel derivatives before large-scale use.

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data to model disorder or twinning . For macromolecular complexes, employ OLEX2 for graphical validation of hydrogen bonds and π-stacking interactions .

- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify deviations in bond lengths/angles from analogous structures (e.g., 4-chloro-1-methylindoline-2,3-dione) .

Q. How to design experiments for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Functional Group Variation : Systematically modify substituents (e.g., halogens at C5/C6, alkyl chains at N1) and compare bioactivity. For example, 6,7-dichloro analogs show enhanced anticancer activity via caspase activation .

- Biological Assays : Use standardized protocols (e.g., MIC for antibacterial activity, MTT for cytotoxicity) to quantify effects. SAR trends in indoline-diones suggest that electron-withdrawing groups enhance antibacterial potency .

Q. What strategies address conflicting bioactivity data in this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Confirm reproducibility across multiple cell lines or bacterial strains.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.

- Computational Modeling : Apply molecular docking (e.g., MOE software) to predict binding affinities for targets like bacterial gyrase or apoptosis regulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.